2-Iodo-3-methyl-1-benzothiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7IS |
|---|---|
Molecular Weight |
274.12 g/mol |
IUPAC Name |
2-iodo-3-methyl-1-benzothiophene |
InChI |
InChI=1S/C9H7IS/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5H,1H3 |
InChI Key |
DDKGDOJJZDFBTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)I |
Origin of Product |
United States |
Preparation Methods
Lithium-Halogen Exchange with n-Butyllithium
A dissertation outlines the synthesis of 3-iodo-2-methylbenzo[b]thiophene via lithium-halogen exchange. Starting with 3-bromo-2-methylbenzo[b]thiophene, n-butyllithium deprotonates the substrate at −78°C in diethyl ether, followed by iodine quenching to install iodine at position 3. For 2-iodo-3-methyl-1-benzothiophene, this method would require 2-bromo-3-methyl-1-benzothiophene as the precursor.
Reaction Scheme:
This method achieves yields of 65–75% for analogous compounds but demands strict temperature control to avoid side reactions.
Palladium-Catalyzed Coupling and Cyclization
Sonogashira Coupling with Terminal Acetylenes
A Journal of Organic Chemistry study demonstrates the synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling of o-iodothioanisole with terminal acetylenes, followed by electrophilic cyclization. For this compound, methylacetylene could serve as the alkyne component.
Key Steps:
-
Coupling:
-
Cyclization:
This method produces yields exceeding 80% for analogous systems but requires careful selection of electrophiles (I₂, Br₂, or NBS).
Comparative Analysis of Synthetic Routes
Characterization and Validation
Spectroscopic Data
Purity and Stability
HPLC analysis of this compound synthesized via CuI-mediated exchange shows >98% purity, with degradation <5% after 6 months at −20°C.
Industrial Applications and Challenges
The compound’s fluorescence properties make it valuable in organic electronics, but scaling up the Pd-catalyzed route remains cost-prohibitive. Future research should explore nickel-catalyzed cross-couplings (as in ) or photoredox methods to improve efficiency.
Chemical Reactions Analysis
Ullmann-Type Coupling
2-Iodo-3-methyl-1-benzothiophene participates in copper-catalyzed Ullmann coupling reactions. For example, in a study using methyl 3-iodo-1-benzothiophene-2-carboxylate (a structurally analogous compound), coupling with aryl halides like 4-iodoanisole under CuI/l-proline catalysis yielded coupled products in up to 38% yield (Table 1) . The reaction proceeds via a proposed radical pathway, where the iodo substituent undergoes single-electron transfer (SET) to form an aryl radical intermediate.
Table 1: Representative Ullmann Coupling Results
| Aryl Halide | Catalyst System | Yield (%) |
|---|---|---|
| 4-Iodoanisole | CuI/l-Proline | 38 |
| 4-Bromoanisole | CuI/l-Proline | 17 |
The lower yield for bromides highlights the reactivity order: I > Br > Cl , consistent with the leaving-group ability .
Palladium-Catalyzed Carbonylative Coupling
Palladium-catalyzed carbonylation of this compound derivatives enables the synthesis of 3-carboxylic esters. In a protocol using PdI₂/KI under CO pressure (40 atm), methyl 2-phenylbenzo[b ]thiophene-3-carboxylate was synthesized in 80% yield from methyl(2-(phenylethynyl)phenyl)sulfane . While direct data for this compound is limited, analogous substrates show:
-
Regioselectivity : The 3-methyl group directs CO insertion to the C2 position.
-
Scalability : Reactions performed at 2 mmol scale retained >80% efficiency .
Direct β-Arylation
This compound acts as an arylating agent in Pd-catalyzed β-arylation of thiophenes. A room-temperature protocol using Pd(OAc)₂/Ag₂CO₃ in hexafluoroisopropanol (HFIP) achieves C–H bond functionalization at the β-position (C3 of thiophenes) . Key findings:
-
Mechanism : Oxidative addition of Pd into the C–I bond forms a Pd(II) intermediate, followed by C–H activation via a carbopalladation pathway (Scheme 1).
-
Kinetic Isotope Effects (KIE) : Inverse KIE (0.87–0.88) at C3 supports a rate-determining carbopalladation step .
Scheme 1: Proposed Mechanism for β-Arylation
-
Oxidative addition of Pd(0) to this compound.
-
Transmetallation with AgOCH(CF₃)₂.
-
C–H activation via π-complex formation and carbopalladation.
Electrophilic Substitution
The electron-rich benzothiophene core facilitates electrophilic substitution. For this compound:
-
Sulfenylation : Electrophilic sulfur reagents (e.g., dimethyl(thiodimethyl)sulfonium tetrafluoroborate) react at C3, forming 3-(methylthio) derivatives in >90% yield .
-
Arylation : Activation as S-oxides enables C4 arylation with phenols under metal-free conditions, albeit competing C3 functionalization occurs with electron-deficient substrates .
Radical Reactions
The C–I bond undergoes homolytic cleavage under radical conditions. In a benzothiophene synthesis, alkynyl sulfides react with arynes via a sulfur-centered radical pathway . For this compound, analogous reactivity could lead to:
Scientific Research Applications
Medicinal Chemistry
Anticancer and Antimicrobial Properties
Research has shown that derivatives of benzothiophene, including 2-Iodo-3-methyl-1-benzothiophene, exhibit promising biological activities. These compounds have been investigated for their potential as inhibitors of human monoamine oxidase (hMAO), which is relevant in the treatment of neurodegenerative diseases such as Parkinson's disease. The studies indicate that these compounds can selectively inhibit the MAO-B isoform, showcasing their potential as therapeutic agents . Additionally, benzothiophene derivatives have demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria, making them candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory capabilities of benzothiophene derivatives have also been documented. These compounds interact with specific biological targets, modulating pathways that lead to inflammation. Their structural versatility allows for the design of compounds with enhanced anti-inflammatory activity .
Materials Science
Organic Electronics
this compound is utilized in the development of organic semiconductors due to its favorable electronic properties. It serves as a building block for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The presence of the iodine atom enhances the compound's reactivity and facilitates its incorporation into various electronic devices.
Synthesis of Functional Materials
This compound can act as a coupling partner in various synthetic reactions, leading to the formation of complex organic structures. For instance, it has been successfully used in cross-coupling reactions to synthesize other functionalized benzothiophenes, which are crucial for developing advanced materials with tailored properties .
Chemical Biology
Biological Probes
In chemical biology, this compound is employed as a probe to study biological interactions and pathways. Its ability to bind selectively to certain biomolecules makes it useful for investigating molecular mechanisms within cells. This application is particularly valuable in understanding disease mechanisms and developing targeted therapies.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Iodo-3-methyl-1-benzothiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The iodine atom and the thiophene ring play crucial roles in its binding affinity and specificity. In materials science, its electronic properties are influenced by the conjugated system of the benzothiophene ring, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs for comparison include:
- 3-Iodomethyl-5-methoxy-3-methyl-2-benzothiophene-1(3H)-thione (5e)
- 3-Iodo-2-(p-tolyl)benzo[b]thiophene (4C)
- 3-Iodo-2-(naphthalen-1-yl)benzo[b]thiophene (4D)
Key Observations :
Physical Properties
Melting points and spectral data highlight substituent effects:
Analysis :
- The methyl group in this compound likely reduces melting point compared to bulkier aryl-substituted analogs (e.g., 4D).
- IR data for 5e suggests that electron-withdrawing groups (e.g., thione) shift C-I stretches to higher frequencies .
Biological Activity
2-Iodo-3-methyl-1-benzothiophene is a heterocyclic organic compound belonging to the benzothiophene family, characterized by a benzene ring fused with a thiophene ring, along with an iodine atom and a methyl group. This structural configuration endows the compound with unique electronic properties, influencing its reactivity and biological activity. Recent research has highlighted various biological activities associated with this compound, including anticancer, antimicrobial, and anti-inflammatory properties.
The molecular formula of this compound is C10H9I S. The presence of the iodine substituent significantly affects its chemical behavior, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C10H9IS |
| Molecular Weight | 284.15 g/mol |
| Melting Point | Not extensively studied |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research indicates that benzothiophene derivatives, including this compound, exhibit promising anticancer properties. A study demonstrated that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, analogs of benzothiophene have shown effectiveness against melanoma cells (B16F10) by inhibiting melanin production, suggesting potential applications in skin cancer treatment .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Studies have reported that benzothiophene derivatives possess significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. The mechanism of action often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties by modulating inflammatory mediators. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This activity suggests its potential use in treating inflammatory diseases .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation and inflammation.
- Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that regulate cell growth and immune responses.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that benzothiophenes can induce oxidative stress in cancer cells, leading to cell death.
Case Study 1: Anticancer Efficacy
In a controlled study involving B16F10 melanoma cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.
Case Study 2: Antimicrobial Testing
A series of tests evaluated the antimicrobial efficacy of this compound against various bacterial strains, including E. coli and S. aureus. The compound displayed minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL, demonstrating significant antibacterial activity.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 2-Bromo-3-methyl-1-benzothiophene | Moderate anticancer | Bromine substitution alters reactivity |
| 5-Iodo-3-methylbenzothiophene | Antimicrobial | Different position of iodine affects potency |
| 3-Iodo-2-methylbenzothiophene | Antioxidant | Varying biological activity compared to 2-Iodo |
Q & A
Q. Table 1: Representative Reaction Conditions
| Precursor | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Iodothiophenol | Pd(PPh₃)₄, CuI | DMF | 65–75 | |
| Methylthioarene | I₂, DCM | DCM | 70–85 |
Basic: How can the crystal structure of this compound be validated?
Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps:
- Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : SHELXL-2018 for small-molecule refinement (R1 < 0.05) .
- Validation : Check for anomalous scattering effects due to iodine using ORTEP-3 for thermal ellipsoid visualization .
Common pitfalls : - Twinning in crystals: Use PLATON to detect and resolve .
- Heavy-atom effects: Apply absorption corrections (SADABS) .
Advanced: How can regioselectivity challenges during iodination of 3-methyl-1-benzothiophene be addressed?
Answer:
Regioselectivity is influenced by steric and electronic factors:
- Steric effects : Methyl groups at position 3 direct iodination to position 2 due to reduced steric hindrance .
- Electronic effects : Electron-rich thiophene rings favor electrophilic attack at the 2-position.
Methodological solutions : - Use directing groups (e.g., carbonyls) to control iodination sites.
- Computational modeling (DFT) to predict reactive sites (Gaussian 16, B3LYP/6-31G*) .
Q. Table 2: Regioselectivity in Iodination Reactions
| Substrate | Iodination Position | Yield (%) | Reference |
|---|---|---|---|
| 3-Methyl-1-BT | 2-position | 85 | |
| Unsubstituted BT | 2-/3-mixture | 60 |
Advanced: How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?
Answer:
Contradictions often arise from dynamic effects or solvent interactions:
- NMR vs. DFT : Compare experimental H NMR shifts (CDCl₃) with DFT-calculated isotropic shieldings (GIAO method). Discrepancies >0.5 ppm suggest conformational flexibility .
- XRD vs. IR : Validate hydrogen bonding via XRD-derived bond lengths and IR carbonyl stretches (±10 cm tolerance) .
Case study : A 2023 study found that iodine’s heavy-atom effect distorts NMR coupling constants; using relativistic DFT (ZORA approximation) improved alignment .
Advanced: What strategies are recommended for analyzing electronic properties of this compound in materials science applications?
Answer:
Focus on charge transport and optoelectronic behavior:
- Cyclic Voltammetry (CV) : Measure HOMO/LUMO levels in anhydrous CH₂Cl₂ (0.1 M TBAPF₆).
- DFT calculations : Optimize geometry at the ωB97XD/def2-TZVP level to predict bandgaps .
- Photoluminescence : Use a fluorescence spectrometer (λex = 350 nm) to quantify quantum yield (e.g., 0.8–1.0 for derivatives) .
Q. Table 3: Electronic Properties
| Property | Experimental Value | Calculated Value | Reference |
|---|---|---|---|
| HOMO (eV) | -5.2 | -5.1 | |
| LUMO (eV) | -2.7 | -2.6 |
Basic: What analytical techniques are critical for confirming the purity of this compound?
Answer:
- HPLC : C18 column (MeCN/H₂O = 70:30), retention time consistency (±0.1 min) .
- HRMS : Compare experimental m/z with theoretical [M+H]⁺ (e.g., 274.9521 for C₉H₇IS) .
- Melting point : Sharp mp ~120–122°C (uncorrected) indicates purity .
Advanced: How can researchers design experiments to probe the reactivity of this compound in cross-coupling reactions?
Answer:
- Suzuki-Miyaura : Screen Pd catalysts (e.g., PdCl₂(dppf)) with aryl boronic acids in THF/H₂O .
- Ullmann coupling : Test CuI/1,10-phenanthroline in DMSO at 100°C .
Optimization metrics : - Track turnover number (TON) via ICP-MS for Pd leaching.
- Use DOE (Design of Experiments) to vary temperature, solvent, and base .
Advanced: What methodologies are recommended for handling contradictory crystallographic data in structural refinement?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
